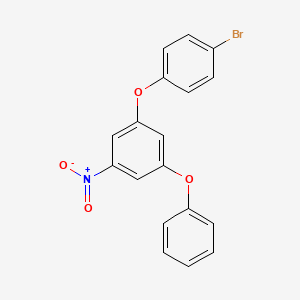

1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene” is a benzene derivative with bromophenoxy, nitro, and phenoxy substituents. The presence of these functional groups could potentially give this compound unique chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely show the benzene ring at the center, with the bromophenoxy, nitro, and phenoxy groups attached at the 1, 3, and 5 positions respectively .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions due to the presence of the bromo, nitro, and phenoxy functional groups. For instance, the bromine atom could be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the bromo and nitro groups could potentially make the compound relatively dense and highly reactive .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Kinetic Studies

A study by Harikumar & Rajendran (2014) focused on the synthesis of nitro aromatic ethers, specifically 1-butoxy-4-nitrobenzene, which shares a similar structural framework with 1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene. They used ultrasound-assisted liquid-liquid multi-site phase-transfer catalysis, offering insights into the synthetic methods applicable to related compounds (Harikumar & Rajendran, 2014).

2. Potential Anticancer Applications

Shabbir et al. (2015) synthesized nitroaromatics like 1-nitro-4-phenoxybenzene and investigated their potential as anticancer drugs. Their study revealed significant antitumor activity and strong interaction with human blood DNA, suggesting potential applications of similar nitroaromatics in cancer treatment (Shabbir et al., 2015).

3. Environmental Degradation Insights

Carlos et al. (2008) explored the degradation of nitrobenzene using Fenton's reagent, which could offer insights into the environmental impact and degradation pathways of related nitroaromatic compounds like 1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene (Carlos et al., 2008).

4. Polymer Solar Cells Enhancement

Fu et al. (2015) demonstrated the use of 1-Bromo-4-Nitrobenzene, a compound structurally related to 1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene, in enhancing the performance of polymer solar cells. This suggests potential applications of similar compounds in solar energy technology (Fu et al., 2015).

5. Aldose Reductase Inhibitory Effects

Wang et al. (2005) identified bromophenols with significant aldose reductase inhibitory activity. Given the structural similarity, 1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene might also exhibit similar biological activities, which are relevant in managing complications of diabetes (Wang et al., 2005).

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, the mechanism of action would depend on how the compound interacts with biological systems.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-bromophenoxy)-3-nitro-5-phenoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrNO4/c19-13-6-8-16(9-7-13)24-18-11-14(20(21)22)10-17(12-18)23-15-4-2-1-3-5-15/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBMCXLBQLBHPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])OC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2805357.png)

![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2805358.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B2805359.png)

![3-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2805363.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2805366.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B2805367.png)

![4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-2-(5-ethyl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2805370.png)

![[4-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate](/img/structure/B2805371.png)

![Tert-butyl N-[(3R,4R)-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]oxan-3-yl]carbamate](/img/structure/B2805373.png)

![Tert-butyl (3aR,7aS)-5-(2-chloropyrimidine-5-carbonyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2805378.png)

![[1-(Oxirane-2-carbonyl)piperidin-2-yl]methyl 4-methylpiperidine-1-carboxylate](/img/structure/B2805379.png)